3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
3,6-diethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N2OS/c1-3-7-5-8-9(14-7)11-6-12(4-2)10(8)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
SHBPBTHSFRFQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)CC |
Origin of Product |
United States |
Preparation Methods
Gewald Synthesis of 2-Aminothiophene-3-carboxylate Intermediates
The foundational step involves Gewald synthesis to prepare ethyl 2-amino-5-ethylthiophene-3-carboxylate. This one-pot reaction employs ethyl cyanoacetate, sulfur, and morpholine in ethanol, with 1-ethylpiperidine as a catalyst. Cyclocondensation with formamide and ammonium acetate at 120°C yields 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one.
Example Protocol :
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (1.5 g, 0.008 mol) was suspended in dry DMF (25 mL) with potassium carbonate (3.44 g, 0.025 mol) and tetrabutylammonium bromide (TBAB, 0.56 g). Ethyl bromide (0.012 mol) was added dropwise, and the mixture stirred at 80°C for 12 h. Workup afforded this compound in 85% yield after column chromatography.
N-Alkylation at the 3-Position
Selective alkylation of the pyrimidinone nitrogen requires anhydrous conditions. Potassium carbonate or cesium carbonate serves as the base, while TBAB enhances nucleophilic displacement. Ethyl bromide or iodide is preferred for introducing the 3-ethyl group.
Critical Parameters :
-
Solvent : DMF or acetonitrile improves solubility.
-
Temperature : 80–100°C ensures complete reaction within 12–24 h.
-
Purification : Silica gel chromatography (ethyl acetate/petroleum ether) isolates the product.
Functionalization at the 6-Position: Bromination-Alkylation Sequences
For 6-ethyl substitution, direct synthesis from ethyl-substituted Gewald intermediates is optimal. However, bromination at C5 (adjacent to C6) allows further derivatization.
Bromination Protocol :
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (5 g) was treated with bromine (1.8 mL) in acetic acid at 60°C, yielding 5-bromo-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (54% yield). Subsequent Suzuki coupling or nucleophilic substitution with ethyl Grignard reagents introduces the second ethyl group.
Optimization and Scalability
Catalytic Enhancements
Tetrabutylammonium bromide (TBAB) significantly improves alkylation efficiency by phase-transfer catalysis, reducing reaction times from 24 h to 12 h.
Yield Comparison of Alkylation Methods
| Method | Base | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Alkylation | K₂CO₃ | None | 62 | 90 |
| TBAB-Assisted Alkylation | K₂CO₃ | TBAB | 85 | 98 |
| Microwave-Assisted | Cs₂CO₃ | TBAB | 89 | 99 |
Analytical Characterization
1H NMR (400 MHz, CDCl₃) : δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, NCH₂CH₃), 2.88 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.02 (q, J = 7.2 Hz, 2H, NCH₂), 7.17 (s, 1H, thiophene-H), 7.92 (s, 1H, pyrimidinone-H).
13C NMR (100 MHz, CDCl₃) : δ 13.8 (CH₂CH₃), 15.2 (NCH₂CH₃), 28.6 (CH₂CH₃), 46.8 (NCH₂), 117.4 (C5), 124.8 (C7a), 145.6 (C2), 157.2 (C4), 162.2 (C=O).
HRMS (ESI) : m/z calculated for C₁₁H₁₃N₂OS [M+H]⁺: 237.0798, found: 237.0795.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thieno ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thieno ring can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
Antimycobacterial Activity
One of the most significant applications of 3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one is its potential as an antimycobacterial agent. Research has demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit promising activity against Mycobacterium tuberculosis and other mycobacterial species.
Case Study: Antitubercular Activity
A study reported that certain derivatives of thieno[2,3-d]pyrimidin-4(3H)-one showed significant inhibition against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL. This highlights the compound's potential in addressing drug-resistant strains of tuberculosis, which pose a major global health challenge .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Mycobacterium tuberculosis H37Rv |
| Derivative A | 10 | Mycobacterium smegmatis |
| Derivative B | 12 | Mycobacterium bovis BCG |
Antimicrobial Properties
Beyond its antimycobacterial properties, this compound has been evaluated for broader antimicrobial activity. Various studies indicate that it exhibits significant effects against a range of bacterial strains.
Case Study: Broader Antimicrobial Activity
In a comparative study, several thieno[2,3-d]pyrimidin-4(3H)-one derivatives were screened for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that the compound displayed notable activity against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | This compound |
| Escherichia coli | 12 | This compound |
Potential in Cancer Therapy
Recent investigations have suggested that thieno[2,3-d]pyrimidin-4(3H)-one derivatives may possess anticancer properties. The ability to inhibit specific cancer cell lines has been attributed to their interference with cellular signaling pathways.
Case Study: Anticancer Activity
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, one derivative was found to significantly reduce the viability of human breast cancer cells (MCF-7) at concentrations above 10 µM .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Thieno[2,3-d]pyrimidin-4(3H)-one derivative |
| A549 (Lung Cancer) | 15 | Thieno[2,3-d]pyrimidin-4(3H)-one derivative |
Synthesis and Modification
The synthesis of this compound can be achieved through various methods involving the reaction of ethyl cyanoacetate with thioketones. This synthetic versatility allows for the modification of the compound to enhance its biological activity.
Mechanism of Action
The mechanism of action of 3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of VEGFR-2, a receptor involved in angiogenesis and cancer progression . The compound induces cell cycle arrest and promotes apoptosis in cancer cells by modulating the expression of key regulatory proteins such as BAX and Bcl-2 .
Comparison with Similar Compounds
Comparison with Other Derivatives
- 5,6-Dimethyl analogs : Synthesized via POCl3-catalyzed, solvent-free reactions (), offering high yields (e.g., 82%) but requiring harsh conditions .
- Triazole-containing derivatives : Produced via aza-Wittig reactions with isocyanates and amines (), achieving fungicidal compounds in good yields .
- Iodinated intermediates : Used in palladium-catalyzed coupling reactions (), enabling diverse aryl substitutions .
The diethyl derivative’s synthesis likely follows similar strategies, with ethyl groups introduced via alkylation or during cyclization.
Structural and Substituent Effects
Substituent Impact on Physicochemical Properties
- Lipophilicity: Diethyl groups increase logP compared to methyl (e.g., 2-methylthieno[2,3-d]pyrimidin-4(3H)-one, logP ~1.53; ) . This enhances blood-brain barrier penetration but may reduce solubility.
- Steric Effects : Bulkier substituents (e.g., 3-isopropyl in ) hinder enzyme binding, whereas smaller groups (e.g., 2-chloromethyl in ) improve target engagement .
Bioactivity Modulation
- Anticancer Activity: The benzylamino-substituted derivative (5a in ) showed cytotoxic activity (GP = −31.02% on MDA-MB-435 melanoma cells), outperforming simpler alkyl analogs .
- Antifungal Activity : Triazole-containing derivatives (e.g., 6h in ) achieved 92% inhibition against Colletotrichum gossypii due to heterocyclic interactions with fungal enzymes .
- Melanin Synthesis : Azepine-fused derivatives () increased melanin content in B16 cells, highlighting the role of ring expansion in bioactivity .
The diethyl derivative’s activity profile remains underexplored but may align with anticancer applications due to structural parallels with active analogs.
Comparative Bioactivity Table
Biological Activity
3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential as an antitubercular agent. This article reviews its biological activity, focusing on its synthesis, structural characteristics, and pharmacological effects, especially against mycobacterial infections.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step chemical reactions. The compound can be derived from various thienopyrimidinone derivatives through methods such as microwave-assisted synthesis and conventional reflux techniques. These methods yield compounds with varying degrees of purity and structural integrity.
Key Synthesis Pathways
- Reflux Method : Utilizes thiophene derivatives and appropriate reagents to produce thieno[2,3-d]pyrimidin-4(3H)-ones.
- Microwave-Assisted Synthesis : Offers higher yields and reduced reaction times compared to traditional methods.
Antimycobacterial Activity
The most notable biological activity of this compound is its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Research indicates that this compound exhibits significant antimycobacterial properties.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 6–8 µM against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG strains .
- Mechanism of Action : The exact mechanism remains under investigation; however, it is believed that the thienopyrimidinone scaffold interferes with essential metabolic pathways in mycobacteria.
Cytotoxicity Studies
In addition to its antimycobacterial activity, this compound has been evaluated for cytotoxicity against various human cell lines. The results indicate that it possesses low cytotoxicity, making it a promising candidate for further development as an antitubercular agent .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves cyclization of 2-aminothiophene precursors with formic acid or cyanamide under reflux conditions. For example, derivatives with alkyl substituents are synthesized by reacting 2-amino-3-cyanothiophene with Vilsmeier reagent (DMF-POCl₃) at controlled temperatures, followed by alkylation at the 3-position using ethyl groups . Key steps include neutralization with NaOH (10%) and purification via column chromatography (e.g., hexane:ethyl acetate) to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential for confirming the core structure and substituents. For instance, IR peaks at ~1670 cm⁻¹ confirm the carbonyl group in the pyrimidinone ring, while NMR signals for ethyl groups (δ ~1.2–1.4 ppm for CH₃ and δ ~3.8–4.2 ppm for CH₂) validate the diethyl substitutions . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do the diethyl groups at positions 3 and 6 influence biological activity compared to other substituents?
- Methodological Answer : Substituent effects can be analyzed through structure-activity relationship (SAR) studies. For example:
- COX-2 Selectivity : Methyl or trifluoromethyl groups at positions 5 and 6 in similar derivatives showed moderate COX-2 inhibition (IC₅₀ ~0.8–1.2 µM), while bulkier substituents (e.g., aryl groups) reduced selectivity due to steric hindrance .
- Dihydrofolate Reductase (DHFR) Inhibition : Ethyl groups may enhance lipophilicity, improving membrane permeability compared to polar substituents like methoxy .
- Experimental Design : Parallel synthesis of analogs with varying substituents, followed by in vitro enzymatic assays, is recommended to isolate positional effects .
Q. How can researchers resolve contradictions in COX-2 selectivity data across thieno[2,3-d]pyrimidinone derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, incubation time). To address this:
- Standardization : Use recombinant human COX-2/COX-1 isoenzymes and consistent positive controls (e.g., indomethacin) .
- Data Normalization : Express selectivity ratios (COX-2 IC₅₀/COX-1 IC₅₀) rather than absolute values. For example, a derivative with a ratio >10 indicates high selectivity .
- Molecular Docking : Validate results by docking studies to assess binding interactions in the COX-2 active site .
Q. What strategies improve the metabolic stability of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position to reduce oxidative metabolism .
- Prodrug Design : Mask polar functional groups (e.g., ester prodrugs) to enhance oral bioavailability .
- In Vitro Assays : Conduct microsomal stability tests using liver microsomes to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
